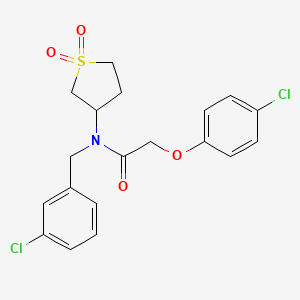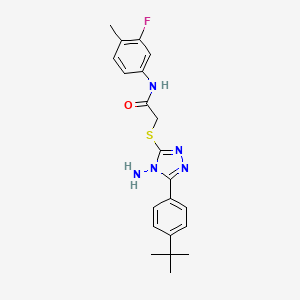![molecular formula C17H16N6O3S B12132381 Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B12132381.png)
Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-[2-(4-アミノ-5-(2-ピリジル)-1,2,4-トリアゾール-3-イルチオ)アセチルアミノ]安息香酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子を構築するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を持つ生物活性化合物としての可能性を調査されています。
医学: 特に創薬において、その治療効果の可能性が探求されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
作用機序
4-[2-(4-アミノ-5-(2-ピリジル)-1,2,4-トリアゾール-3-イルチオ)アセチルアミノ]安息香酸メチルの作用機序には、酵素や受容体などの分子標的との相互作用が関係しています。トリアゾール環とピリジン環は、活性部位に結合して、特定のタンパク質の活性を阻害または調節する可能性があります。この相互作用は、さまざまな生化学的経路に影響を与え、観察される化合物の効果につながる可能性があります。
類似化合物:
チアゾール: スルファチアゾールなどのチアゾール環を持つ化合物は、同様の生物学的活性を持っています。
アミノチアゾール: 2-アミノチアゾールなどのこれらの化合物は、抗菌作用や抗癌作用で知られています。
ピリジニウム塩: 構造的にピリジンに関連するこれらの塩は、医薬品や材料科学でさまざまな用途があります。
独自性: 4-[2-(4-アミノ-5-(2-ピリジル)-1,2,4-トリアゾール-3-イルチオ)アセチルアミノ]安息香酸メチルは、特定の化学反応性と生物活性を与える官能基の組み合わせによって独特です。
類似化合物との比較
Thiazoles: Compounds with a thiazole ring, such as sulfathiazole, have similar biological activities.
Aminothiazoles: These compounds, like 2-aminothiazole, are known for their antimicrobial and anticancer properties.
Pyridinium Salts: Structurally related to pyridine, these salts have diverse applications in pharmaceuticals and materials science.
Uniqueness: Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C17H16N6O3S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
methyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)11-5-7-12(8-6-11)20-14(24)10-27-17-22-21-15(23(17)18)13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,24) |
InChIキー |
KXZLSEPHLSPTTO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12132300.png)
![Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-](/img/structure/B12132305.png)
![3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12132316.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B12132323.png)
![5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12132330.png)
![(5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132338.png)

![3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132360.png)

![3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12132368.png)
![2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132376.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132400.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12132404.png)
